molecular formula C8H13NO3S B13802853 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI)

3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI)

Cat. No.: B13802853
M. Wt: 203.26 g/mol
InChI Key: RUCXHNGFLVBCSH-CLFYSBASSA-N
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Description

3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a carboxylic acid group, an ethyl group, a hydroxyimino group, and a methyl ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

    Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides and strong bases like sodium hydride.

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the compound with hydroxylamine hydrochloride under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the hydroxyimino group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated thiophenes.

Scientific Research Applications

3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Similar structure but lacks the ethyl, hydroxyimino, and methyl ester groups.

    Thiophene-3-carboxylic acid: Similar structure but lacks the ethyl, hydroxyimino, and methyl ester groups.

    5-Chlorothiophene-2-carboxylic acid: Contains a chlorine substituent instead of the ethyl and hydroxyimino groups.

Uniqueness

3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyimino group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

methyl (4Z)-5-ethyl-4-hydroxyiminothiolane-3-carboxylate

InChI

InChI=1S/C8H13NO3S/c1-3-6-7(9-11)5(4-13-6)8(10)12-2/h5-6,11H,3-4H2,1-2H3/b9-7-

InChI Key

RUCXHNGFLVBCSH-CLFYSBASSA-N

Isomeric SMILES

CCC1/C(=N\O)/C(CS1)C(=O)OC

Canonical SMILES

CCC1C(=NO)C(CS1)C(=O)OC

Origin of Product

United States

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